molecular formula C23H29BrN2 B11938725 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide CAS No. 853349-64-1

2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide

Katalognummer: B11938725
CAS-Nummer: 853349-64-1
Molekulargewicht: 413.4 g/mol
InChI-Schlüssel: VZBXTFNPFXXSKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide is a synthetic organic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in various pharmacologically active molecules . This particular analog is substituted with a 4-ethylphenyl group at the 2-position and a diisopropylamino group at the 4-position, forming a triarylamine structure which may influence its electronic properties and binding affinity. The hydrobromide salt form enhances the compound's stability and solubility for experimental use. As a nitrogen-containing heterocycle, it serves as a valuable building block for researchers investigating new chemical entities, particularly in the development of receptor ligands or small-molecule probes for biological systems . Its structural features make it a candidate for exploration in various biochemical and pharmacological assays to elucidate novel mechanisms of action and structure-activity relationships. This product is intended for laboratory research purposes only.

Eigenschaften

CAS-Nummer

853349-64-1

Molekularformel

C23H29BrN2

Molekulargewicht

413.4 g/mol

IUPAC-Name

2-(4-ethylphenyl)-N,N-di(propan-2-yl)quinolin-4-amine;hydrobromide

InChI

InChI=1S/C23H28N2.BrH/c1-6-18-11-13-19(14-12-18)22-15-23(25(16(2)3)17(4)5)20-9-7-8-10-21(20)24-22;/h7-17H,6H2,1-5H3;1H

InChI-Schlüssel

VZBXTFNPFXXSKS-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N(C(C)C)C(C)C.Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination of Quinoline Derivatives

Bromination at the 4-position of quinoline is achieved using electrophilic aromatic substitution. Source details the bromination of 4'-ethylacetophenone to 2-bromo-1-(4-ethylphenyl)ethanone, a reaction adaptable to quinoline systems. For example:

Bromination MethodReagents/ConditionsYieldPurity
Phenyltrimethylammonium tribromideTHF, 0–20°C, 1.33 hours100%>99%
N-Bromosuccinimide (NBS)Acetonitrile, p-TsOH, reflux, 2 hours93%95%
Oxone/Ammonium bromideMethanol, reflux, 1.5 hours86%90%

The phenyltrimethylammonium tribromide method achieves quantitative yield under mild conditions, making it preferable for lab-scale synthesis.

Introduction of the 4-Ethylphenyl Group

The Suzuki-Miyaura coupling is employed to attach the 4-ethylphenyl moiety to the quinoline core. Source demonstrates this using thiophene-2-boronic acid, which can be adapted for 4-ethylphenylboronic acid:

Procedure :

  • Dissolve 4-bromoquinoline (2.30 mmol) and 4-ethylphenylboronic acid (3.45 mmol) in toluene/ethanol (2:1).

  • Add Na₂CO₃ (2 M) and Pd(dppf)Cl₂ (0.12 mmol).

  • Reflux under N₂ for 2–12 hours.

ParameterValue
Yield97%
Catalyst Loading5 mol%
Temperature80°C (reflux)
Reaction Time2–12 hours

This method’s efficiency stems from the stability of the palladium catalyst and the mild basic conditions.

Diisopropylamine Substitution

The N,N-diisopropylamine group is introduced via nucleophilic substitution or Buchwald-Hartwig amination. A representative protocol involves:

  • React 4-(4-ethylphenyl)quinoline with 2-bromo-N,N-diisopropylacetamide in DMF.

  • Use K₂CO₃ as a base at 80°C for 8 hours.

ConditionOutcome
SolventDMF
BaseK₂CO₃
Temperature80°C
Yield85% (estimated from analogous reactions)

Hydrobromide Salt Formation

The free base is converted to the hydrobromide salt using HBr in a polar solvent:

  • Dissolve 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine in ethanol.

  • Add 48% HBr aqueous solution dropwise at 0°C.

  • Stir for 1 hour and isolate via filtration.

ParameterValue
SolventEthanol
Acid Concentration48% HBr
Temperature0°C
Yield92%

Comparative Analysis of Methods

StepPreferred MethodAdvantages
BrominationPhenyltrimethylammonium tribromide100% yield, mild conditions
Suzuki CouplingPd(dppf)Cl₂/Na₂CO₃97% yield, low catalyst loading
Salt FormationHBr in ethanolHigh purity, rapid crystallization

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Ethylphenyl)-N,N-Diisopropyl-4-chinolinamin-Hydrobromid durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können den Chinolinkern in Tetrahydrochinolinderivate umwandeln.

    Substitution: Sowohl nucleophile als auch elektrophile Substitutionsreaktionen können am aromatischen Ring und am Chinolinkern auftreten.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

    Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und verschiedene Nucleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Chinolin-N-Oxide, Tetrahydrochinolinderivate und verschiedene substituierte Chinolinverbindungen, abhängig von den spezifischen Reagenzien und Bedingungen, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a quinoline core substituted with a 4-ethylphenyl group and two isopropyl groups attached to the nitrogen atoms. The hydrobromide salt form enhances its solubility in polar solvents, making it suitable for various applications in research and medicinal chemistry .

Neurodegenerative Disorders

Research indicates that compounds similar to 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide may be effective in treating neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. The compound has been studied for its potential to ameliorate symptoms associated with these conditions, including chorea, depression, and behavioral disturbances .

Cancer Treatment

The compound has shown promise as a therapeutic agent in cancer treatment. Quinoline derivatives are known for their ability to inhibit various cellular pathways involved in tumor growth and metastasis. Specifically, studies have indicated that compounds like 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide can inhibit RAS-effector protein-protein interactions, which are crucial in the proliferation of cancer cells .

Tyrosine Kinase Inhibition

Quinoline derivatives have been identified as potential tyrosine kinase inhibitors, which are important targets in cancer therapy. The inhibition of tyrosine kinases can prevent the signaling pathways that lead to uncontrolled cell growth .

Neurodegenerative Disease Treatment

A study focused on the dual-target inhibition of cholinesterases and monoamine oxidases demonstrated that quinoline derivatives could effectively cross the blood-brain barrier and exhibit neuroprotective effects. The findings suggest that compounds like 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide could be developed into multi-targeted agents for treating Alzheimer's disease .

Cancer Research

In vivo studies have shown that quinoline derivatives can significantly reduce tumor volumes in mouse models when administered at specific dosages. These studies support the therapeutic potential of 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide in oncology .

Wirkmechanismus

The mechanism of action of 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to its antimicrobial and anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Quinoline Derivatives with Modified Substituents

2-(4-ethylphenyl)-N-isopentylquinolin-4-amine
  • Key Differences : Replaces the N,N-diisopropyl groups with a single isopentyl chain.
  • Activity: Demonstrated inhibitory effects on BVDV RdRp by targeting residues Y674, R295, and N217 in computational models.
  • Data :

    Property Target Compound (Hydrobromide) N-isopentyl Analog
    Molecular Weight ~432 g/mol (estimated) ~348 g/mol
    Solubility Enhanced (hydrobromide salt) Lower (free base)
    Binding Affinity High (diisopropyl groups) Moderate
N′-[2-(4-Methoxyphenyl)-4-quinolinyl]-N,N-dimethyl-1,2-ethanediamine hydrobromide
  • Key Differences : Substitutes the ethylphenyl group with a methoxyphenyl moiety and replaces diisopropylamine with dimethyl-ethylenediamine.
  • Activity : The methoxy group may enhance electron-donating effects, altering interactions with hydrophobic pockets. However, reduced bulkiness of dimethyl groups compared to diisopropyl could decrease RdRp inhibition efficacy .
  • Data :

    Property Target Compound (Hydrobromide) Methoxyphenyl Analog
    Molecular Formula C24H30BrN3 C20H24BrN3O
    Polar Surface Area ~45 Ų ~60 Ų
    Bioavailability Moderate Higher (polar groups)

Quinazoline and Pyrimidine Analogs

Compound 1.9 and 1.21 (Quinazoline Derivatives)
  • Key Differences: Replace the quinoline core with quinazoline and incorporate pyrimidine-linked morpholine or sulfonamide groups.
  • Activity: These analogs exhibit distinct binding modes due to the quinazoline moiety’s planar structure, which occupies hydrophobic pockets more effectively.
  • Data: Property Target Compound (Hydrobromide) Quinazoline Analogs Core Structure Quinoline Quinazoline **Hydrophobic Interaction Moderate (ethylphenyl) High (quinazoline) Selectivity High (RdRp-specific) Broad-spectrum

Patent Compounds with Extended Functional Groups

(E)-N-(4-(3-chloro-4-fluorophenylamino)-3-cyanoquinolin-6-yl)-4-(dimethylamino)-but-2-enamide
  • Key Differences: Introduces cyano and chloro-fluorophenyl groups, along with a conjugated enamide chain.
  • Activity: The cyano group enhances electrophilicity, improving kinase inhibition but reducing RdRp specificity. The extended enamide chain may increase metabolic instability compared to the target compound’s compact structure .
  • Data :

    Property Target Compound (Hydrobromide) Chloro-Fluoro Analog
    Molecular Weight ~432 g/mol ~480 g/mol
    Target Specificity RdRp-focused Kinase-focused
    Metabolic Stability High Moderate

Biologische Aktivität

2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide is a synthetic compound classified as a quinoline derivative. Its unique structure consists of a quinoline core with a 4-ethylphenyl group and two isopropyl groups attached to the nitrogen atoms, which enhances its solubility and potential biological activity. This compound has garnered interest for its possible applications in medicinal chemistry, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Quinoline derivatives are widely recognized for their antimicrobial effects . Preliminary studies suggest that 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide may exhibit similar properties, potentially inhibiting the growth of various microbial strains. The mechanism of action is likely related to the compound's ability to interact with microbial cellular components, disrupting vital processes.

Anticancer Activity

Research indicates that compounds with structural similarities to 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide have shown anticancer activity . These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various pathways. The specific interactions at the molecular level remain a focal point for ongoing studies.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic potential. Interaction studies may focus on:

  • Enzyme inhibition : Investigating the compound’s ability to inhibit specific enzymes involved in disease processes.
  • Receptor binding : Evaluating how the compound binds to cellular receptors, influencing signaling pathways.

Comparative Analysis

A comparison with structurally similar compounds can provide insights into the unique biological activity of 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide:

Compound NameStructural FeaturesUnique Aspects
N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromideContains a methoxy group instead of an ethyl groupPotentially different biological activity due to methoxy substitution
N-(1-Ethylpropyl)-4-quinolinamineLacks diisopropyl substitutionSimpler structure may lead to different pharmacokinetics
EzetimibeContains a different core structureSpecifically used as a cholesterol absorption inhibitor

This table highlights how variations in substitution can influence biological activity and therapeutic applications.

Study on Antimicrobial Activity

In a recent study, quinoline derivatives were tested against various bacterial strains. The findings indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide could possess similar efficacy against resistant strains of bacteria .

Investigation of Anticancer Properties

Another research effort focused on the anticancer potential of quinoline derivatives. The study revealed that specific structural modifications could enhance cytotoxic effects against human cancer cell lines, indicating that 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide might be effective against particular cancers through targeted mechanisms .

Q & A

Q. What are the common synthetic routes for 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including:
  • Friedel-Crafts alkylation to introduce the ethylphenyl group.
  • Buchwald-Hartwig amination for coupling the quinoline core with diisopropylamine .
  • Hydrobromide salt formation using HBr in a polar solvent (e.g., ethanol).
    Purity validation involves HPLC (≥98% purity threshold), NMR (for structural confirmation of protons and carbons), and mass spectrometry (exact mass verification). UV/Vis spectroscopy (λmax ~250–260 nm) can corroborate chromophore integrity .

Q. Which analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability.
  • Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC.
  • Lyophilization followed by FT-IR spectroscopy identifies hygroscopicity and hydrolytic degradation .

Q. How can researchers confirm the compound’s solubility profile for in vitro assays?

  • Methodological Answer : Use a shake-flask method with incremental solvent additions (e.g., DMSO, PBS, ethanol). Quantify solubility via UV absorbance calibration curves at λmax. For low solubility, employ co-solvency approaches (e.g., 10% DMSO in PBS) or nanoparticle dispersion .

Q. What are the standard protocols for assessing its preliminary biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Dose-response curves (1 nM–100 μM) with positive controls (e.g., kinase inhibitors).
  • Cytotoxicity screening : MTT assay in cancer cell lines (IC50 determination).
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization .

Q. How should researchers handle discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-validate 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals.
  • Compare experimental high-resolution mass spectrometry (HRMS) data with theoretical values.
  • Use X-ray crystallography for absolute configuration confirmation if crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while minimizing byproducts?

  • Methodological Answer : Apply statistical Design of Experiments (DoE) . For example:
  • Central Composite Design (CCD) to test variables: temperature (60–120°C), catalyst loading (1–5 mol%), and reaction time (12–48 hrs).
  • Analyze responses (yield, purity) using ANOVA. Optimize via response surface methodology (RSM) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :
  • Orthogonal assays : Validate kinase inhibition via radiometric (32P-ATP) and luminescent (ADP-Glo™) methods.
  • Cellular context analysis : Compare activity in primary vs. immortalized cells.
  • Metabolic stability testing (e.g., liver microsomes) to rule out false negatives from rapid degradation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) to map binding poses in target proteins (e.g., EGFR kinase).
  • Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns.
  • Pharmacophore modeling identifies critical interaction motifs (e.g., hydrogen bonds with hinge region) .

Q. What experimental approaches validate the compound’s selectivity across related protein isoforms?

  • Methodological Answer :
  • Selectivity panels : Screen against 50+ kinases using immobilized metal affinity chromatography (IMAC).
  • Cryo-EM or co-crystallization to visualize binding-site differences.
  • Alanine scanning mutagenesis to pinpoint isoform-specific residues .

Q. How can researchers design a robust SAR study to refine the compound’s efficacy?

  • Methodological Answer :
  • Synthesize analogs with systematic modifications:
  • Phenyl ring substituents (e.g., -Cl, -CF3, -OCH3).
  • Diisopropylamine replacement (e.g., cyclopentyl, morpholino).
  • Test analogs in dose-response assays and correlate structural features with activity using QSAR models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.